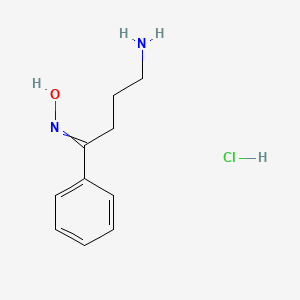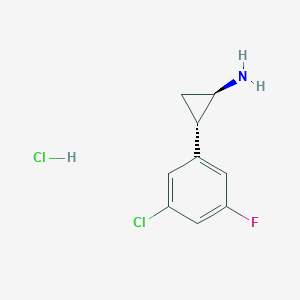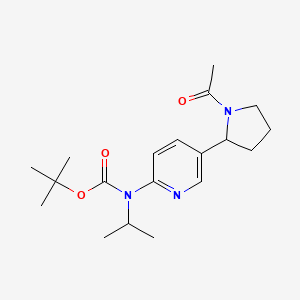![molecular formula C26H15N5Na4O13S4 B11820341 Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 83221-57-2](/img/structure/B11820341.png)
Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アミノ-4-ヒドロキシ-3-[[7-スルホナト-4-[(4-スルホナトフェニル)アゾ]-1-ナフチル]アゾ]ナフタレン-2,7-ジスルホン酸四ナトリウム: は、その鮮やかな色特性で知られる複雑な有機化合物です。これは、様々な産業用途において染料として一般的に使用されています。この化合物は、アゾ染料のクラスに属し、アゾ染料は、芳香族環を結合する1つまたは複数のアゾ基(-N=N-)の存在を特徴としています。
準備方法
合成経路と反応条件: 6-アミノ-4-ヒドロキシ-3-[[7-スルホナト-4-[(4-スルホナトフェニル)アゾ]-1-ナフチル]アゾ]ナフタレン-2,7-ジスルホン酸四ナトリウムの合成は、通常、ジアゾ化とカップリング反応を含む。このプロセスは、芳香族アミンのジアゾ化から始まり、アゾ結合を形成するために別の芳香族化合物とカップリングされます。反応条件は、しばしばアゾ結合の形成を促進するために酸性または塩基性環境を必要とします。
工業生産方法: 工業的な環境では、この化合物の生産は、一貫した品質と収率を確保するために、連続フロー反応器を使用してスケールアップされます。このプロセスには、最適な結果を得るために、温度、pH、および反応物の濃度を正確に制御することが含まれます。最終生成物は、その後、ろ過および結晶化技術によって精製されます。
化学反応の分析
反応の種類:
酸化: この化合物は酸化反応を受け、キノイド構造を形成する可能性があります。
還元: アゾ基の還元は、対応するアミンを生じさせる可能性があります。
置換: この化合物中の芳香族環は、求電子置換反応に参加できます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは過酸化水素などの試薬。
還元: 酸性媒体中のジチオナイトナトリウムまたは亜鉛などの還元剤。
置換: 触媒の存在下でのハロゲンまたはニトロ基などの求電子剤。
形成される主な生成物:
酸化: キノイド誘導体。
還元: 芳香族アミン。
置換: ハロゲン化またはニトロ置換された芳香族化合物。
科学研究への応用
化学: この化合物は、異なるpH環境での色変化特性により、pH指示薬として使用されます。また、様々なイオンの検出のために分析化学でも使用されています。
生物学: 生物学研究では、この化合物は、顕微鏡下で細胞成分を可視化するための染色剤として使用されます。
産業: この化合物の主な用途は、繊維産業における布地用の染料です。また、着色インクや塗料の製造にも使用されます。
科学的研究の応用
Chemistry: The compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in analytical chemistry for the detection of various ions.
Biology: In biological research, the compound is used as a staining agent to visualize cellular components under a microscope.
Industry: The primary application of this compound is in the textile industry as a dye for fabrics. It is also used in the production of colored inks and paints.
作用機序
この化合物は、主にそのアゾ基を通じて作用し、そのアゾ基は、その電子構造において可逆的な変化を受けられます。この特性により、この化合物は特定の光の波長を吸収および反射することができ、鮮やかな色が得られます。関与する分子標的および経路には、染色プロセスにおける様々な基質との相互作用が含まれており、強い結合と堅牢性につながります。
類似化合物の比較
類似化合物:
- 7-アミノ-4-ヒドロキシ-3-[[6(または7)-スルホナト-4-[[6(または7)-スルホナト-4-[(3-スルホナトフェニル)アゾ]ナフチル]アゾ]ナフチル]アゾ]ナフタレン-2-スルホン酸四ナトリウム
- 8-[[4-[(4-アミノ-3-スルホナトフェニル)アゾ]-6-スルホナトナフチル]アゾ]-5-[[6-(ベンゾイルアミノ)-1-ヒドロキシ-3-スルホナト-2-ナフチル]アゾ]ナフタレン-2-スルホン酸四ナトリウム
独自性: 6-アミノ-4-ヒドロキシ-3-[[7-スルホナト-4-[(4-スルホナトフェニル)アゾ]-1-ナフチル]アゾ]ナフタレン-2,7-ジスルホン酸四ナトリウムは、その特定の構造構成により、ユニークな色特性と安定性を付与されるため、際立っています。基質との強い結合を形成する能力は、工業的な染色プロセスにおいて特に価値があります。
類似化合物との比較
- Tetrasodium 7-amino-4-hydroxy-3-[[6(or 7)-sulphonato-4-[[6(or 7)-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthyl]azo]naphthalene-2-sulphonate
- Tetrasodium 8-[[4-[(4-amino-3-sulphonatophenyl)azo]-6-sulphonatonaphthyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate
Uniqueness: Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate stands out due to its specific structural configuration, which imparts unique color properties and stability. Its ability to form strong bonds with substrates makes it particularly valuable in industrial dyeing processes.
特性
CAS番号 |
83221-57-2 |
|---|---|
分子式 |
C26H15N5Na4O13S4 |
分子量 |
825.7 g/mol |
IUPAC名 |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.4Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;;;;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
InChIキー |
BZJNMKDNHPKBHE-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)



![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)

![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
